4-Bromopyridin-1-ium;chloride
Description
Evolution and Significance of Pyridinium (B92312) Cations as Fundamental Building Blocks
The pyridine (B92270) heterocycle's aromatic nature, basicity, and the electron-attracting influence of the nitrogen atom contribute to the diverse chemical reactivity of pyridinium salts. sioc-journal.cn Over the years, pyridinium cations have evolved from simple curiosities to indispensable tools in the synthetic chemist's arsenal. Their applications are extensive, ranging from their use as dyes and surfactants to their role as catalysts and reaction intermediates in the synthesis of other nitrogen-containing heterocyclic compounds of biological importance. researchgate.net The ability of the pyridinium ring to be N-functionalized has further expanded their utility, allowing them to serve as precursors for various radical species. researchgate.netacs.org
Comprehensive Overview of Pyridinium Salt Reactivity Archetypes
The reactivity of pyridinium salts is multifaceted, enabling them to participate in a variety of chemical reactions. sioc-journal.cn They can act as electrophiles and 1,3-dipoles, engaging in condensation reactions, Michael additions, and 1,3-dipolar cycloadditions. sioc-journal.cn Furthermore, they are susceptible to nucleophilic substitution and rearrangement reactions. sioc-journal.cn The formation of pyridinium ylides from pyridinium salts is a particularly important transformation, as these ylides are key intermediates in cycloaddition reactions to form indolizine (B1195054) derivatives. mdpi.comclockss.org Recent research has also highlighted the role of N-functionalized pyridinium salts as convenient precursors for generating carbon-, nitrogen-, and oxygen-centered radicals through reductive single-electron transfer. researchgate.netacs.org
Influence of Halide Counterions on Pyridinium System Behavior
The counterion associated with the pyridinium cation can significantly impact the salt's physical and chemical properties. rsc.orgnih.govmdpi.com Halide counterions, such as chloride and bromide, have been shown to be beneficial for both reactivity and enantioselectivity in certain catalytic reactions compared to larger, non-coordinating counterions like hexafluorophosphate (B91526) (PF₆⁻) and tetrafluoroborate (B81430) (BF₄⁻). rsc.org The nature of the halide can affect the stability of the pyridinium salt and its interaction with other species in the reaction mixture. nih.govmdpi.com For instance, the size and hydration of the halide ion can modify the surface potential of model membranes, influencing the interaction of pyridinium-based surfactants. nih.gov In the context of ionic liquid crystals, the size of the halide counterion plays a crucial role in the stabilization and the type of mesophases formed. mdpi.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H5BrClN |
|---|---|
Molecular Weight |
194.46 g/mol |
IUPAC Name |
4-bromopyridin-1-ium;chloride |
InChI |
InChI=1S/C5H4BrN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H |
InChI Key |
MPZMVUQGXAOJIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[NH+]=CC=C1Br.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromopyridin 1 Ium Chloride and Its Functionalized Congeners
Direct Synthesis Strategies for 4-Bromopyridin-1-ium Chloride
The primary and most direct method for synthesizing 4-bromopyridin-1-ium chloride is through the hydrochlorination of 4-bromopyridine (B75155). Current time information in Bangalore, IN. This process involves treating the 4-bromopyridine free base with hydrochloric acid. Due to the inherent instability of 4-bromopyridine under ambient conditions, it is often commercially available and handled as its more stable hydrochloride salt. rsc.org
The synthesis of the precursor, 4-bromopyridine, is typically achieved by the bromination of pyridine (B92270). smolecule.com This reaction requires careful control of stoichiometry, as a 1:1 molar ratio of pyridine to bromine generally yields 60-70% of 4-bromopyridine. Following the bromination, the reaction mixture is quenched, and the 4-bromopyridine is isolated. Conversion to the hydrochloride salt is then accomplished by reacting the purified base with concentrated hydrochloric acid, often in an anhydrous solvent like ethanol, to yield 4-bromopyridin-1-ium chloride with high purity.
To enhance reaction efficiency and reduce synthesis time, modern techniques have been applied. Microwave-assisted synthesis, for instance, can drastically shorten reaction times from hours to mere minutes. smolecule.com In a typical microwave-assisted procedure, 4-bromopyridine and concentrated HCl are irradiated at elevated temperatures in a sealed vessel, achieving yields comparable to conventional methods (90-95%). smolecule.com Flow chemistry systems also offer improved reproducibility and control over reaction parameters, which is particularly beneficial given the compound's instability. Current time information in Bangalore, IN.
| Method | Precursor | Reagents | Key Features | Yield | Reference |
| Conventional Hydrochlorination | 4-Bromopyridine | Concentrated HCl, Anhydrous Ethanol | Standard, reliable method. | >95% Purity | |
| Microwave-Assisted Synthesis | 4-Bromopyridine | Concentrated HCl | Rapid (5-10 min), minimizes thermal decomposition. | 90-95% | smolecule.com |
| Flow Chemistry | 4-Bromopyridine | HCl | Enhanced reproducibility and temperature control. | High | Current time information in Bangalore, IN. |
Advanced Approaches to Pyridine Derivative Functionalization
The functionalization of the pyridine ring, starting from 4-bromopyridin-1-ium chloride or its free base, is critical for creating a diverse array of more complex molecules. Advanced methodologies, including quaternization, cross-coupling reactions, and halogen-metal exchange, provide powerful tools for this purpose.
Quaternization Reactions of Pyridine Derivatives
Quaternization involves the alkylation of the nitrogen atom in the pyridine ring, converting it into a pyridinium (B92312) salt. This enhances the ring's susceptibility to nucleophilic attack. 4-Bromopyridine can be quaternized by reacting it with various electrophiles, such as alkyl halides. smolecule.comgoogle.com For example, the reaction with agents like 1-bromoadamantane (B121549) or 1-iodoadamantane (B1585816) leads to the formation of N-adamantyl-4-bromopyridinium salts. osti.gov The quaternization process is influenced by steric and electronic factors; for instance, the reaction kinetics can be affected by the structure of the alkylating agent and substituents on the pyridine ring. rsc.org The formation of N-substituted pyridinium salts is a key step in activating the pyridine ring for subsequent functionalization reactions. nih.gov
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. rsc.org These methods are widely used to functionalize 4-bromopyridine derivatives.
The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds and has been successfully applied to 4-bromopyridine and its hydrochloride salt. mdpi.com This reaction typically involves the coupling of the bromopyridine derivative with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. nih.govnih.gov Various palladium catalysts, including those supported by bulky phosphine (B1218219) ligands like SPhos, have been shown to be effective. nih.gov The reaction conditions, such as the choice of base (e.g., K₃PO₄, K₂CO₃) and solvent, are crucial for achieving high yields. nih.govresearchgate.net The Suzuki-Miyaura reaction tolerates a wide range of functional groups, making it a powerful tool for synthesizing complex pyridine-containing molecules. nih.gov
| Catalyst System | Coupling Partner | Base | Solvent | Key Features | Reference |
| Pd/Fe@FeₓOᵧ | Arylboronic acids | - | Water | Inductive heating conditions. | |
| Pd(OAc)₂ / SPhos | Aryl/Heteroaryl chlorides | K₃PO₄ | Toluene | Effective for a broad range of substrates. | nih.gov |
| PdCl₂(dcpp) | Tetrabutylammonium 2-pyridylborate salts | - | - | Good to excellent yields for bipyridine synthesis. | mdpi.com |
| Palladacyclic Precursor | Phenylboronic acid | Na₂CO₃ | Neat Water | Sustainable, room temperature reaction. | researchgate.net |
The Negishi cross-coupling reaction provides another powerful route for C-C bond formation by coupling an organozinc compound with an organic halide. wikipedia.org 4-Bromopyridine is a competent coupling partner in these reactions. The organozinc reagent can be prepared via transmetalation from an organolithium species or directly from an organic halide. orgsyn.org Palladium catalysts, such as Pd(PPh₃)₄, are commonly used to facilitate the coupling. mdpi.comresearchgate.net Nickel catalysts can also be employed. wikipedia.org The Negishi reaction is known for its high functional group tolerance and has been used to synthesize a variety of functionalized pyridines, including those found in complex natural products and pharmaceuticals. wikipedia.orgchemrxiv.org For instance, coupling 4-bromopyridine with organozinc reagents derived from other heterocycles allows for the construction of complex bi-heterocyclic systems. orgsyn.orgtorontomu.ca
| Catalyst | Organozinc Reagent | Halide Partner | Key Application | Reference |
| Pd₂(dba)₃ / P(2-furyl)₃ | Iodozinc species from aspartic acid | 4-Iodopyridine | Synthesis of pyridine-containing amino acids. | rsc.org |
| Pd(PPh₃)₄ | Aryl zinc chloride | o-Iodotoluene | Synthesis of unsymmetrical biaryls. | wikipedia.org |
| Ni(acac)₂ / (i-Bu)₂AlH | Aryl zinc bromides | Vinyl triflates/halides | Aryl-alkenyl coupling. | wikipedia.org |
| Pd(dba)₂ / XPhos | 2-Pyridyl zinc halides | Bromopyridines | Bipyridine synthesis for drug discovery. | mdpi.com |
Bromine-Magnesium Exchange Reactions for Regioselective Functionalization
The bromine-magnesium exchange reaction is a highly effective method for converting a C-Br bond into a C-Mg bond, thereby generating a Grignard reagent that can be trapped with various electrophiles. This strategy offers a regioselective route to functionalized pyridines. For 4-bromopyridine, the exchange is efficiently carried out using reagents like isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (LiCl), in solvents such as THF. researchgate.netamazonaws.com A key advantage of this method over halogen-lithium exchange is that it can often be performed at more convenient temperatures, such as room temperature, avoiding the cryogenic conditions required for lithiation. researchgate.netresearchgate.net The resulting 4-pyridylmagnesium chloride can then react with a wide range of electrophiles (e.g., aldehydes, ketones, iodine) to introduce diverse functional groups at the C-4 position with high regioselectivity. researchgate.net This methodology has proven valuable for the synthesis of various substituted and difunctionalized pyridines. researchgate.netnih.gov
Targeted N-Functionalization of Pyridinium Systems
The quaternization of the nitrogen atom in the pyridine ring is a fundamental strategy for activating the molecule towards further transformations. In the case of 4-bromopyridine, direct N-functionalization leads to the formation of N-substituted 4-bromopyridinium salts, which are versatile intermediates.
The alkylation of 4-bromopyridine with reagents such as methyl triflate readily produces the corresponding N-methylpyridinium triflate salts. researchgate.net These salts can then undergo anion exchange to yield the desired halide salts, including 4-bromo-N-methylpyridinium chloride. researchgate.net This approach allows for the introduction of a variety of substituents on the nitrogen atom. For instance, reacting 2-bromopyridine (B144113) with ethyl bromoacetate (B1195939) has been shown to produce the corresponding N-functionalized pyridinium salt in high yield. acs.org This method is applicable to 4-bromopyridine as well, providing a route to N-alkoxycarbonylmethyl derivatives.
The reaction conditions for these N-functionalization reactions are typically mild, and the resulting pyridinium salts are often crystalline solids that can be easily purified. The choice of the N-substituent can influence the reactivity and solubility of the resulting pyridinium salt.
| Reagent 1 | Reagent 2 | Product | Yield | Reference |
| 4-Bromopyridine | Methyl triflate | 4-Bromo-N-methylpyridinium triflate | High | researchgate.net |
| 4-Iodopyridine | Methyl triflate | 4-Iodo-N-methylpyridinium triflate | High | researchgate.net |
| 2-Bromopyridine | Ethyl bromoacetate | 1-(2-Ethoxy-2-oxoethyl)-2-bromopyridin-1-ium | 81% | acs.org |
This table summarizes examples of N-functionalization reactions on halopyridines to form pyridinium salts.
In Situ Generation and Utilization of Pyridinium Intermediates
The synthesis of functionalized pyridines often involves the use of intermediates that are generated and consumed within the same reaction vessel (in situ). This strategy is particularly useful for handling unstable species or for streamlining multi-step sequences.
Due to its instability, 4-bromopyridine is often sold as its more stable hydrochloride salt, 4-bromopyridin-1-ium chloride. thieme-connect.com For subsequent reactions, the free base, 4-bromopyridine, can be generated in situ by treatment with a base. thieme-connect.comchemicalbook.com Flow chemistry techniques have been developed to integrate this desalting step with subsequent reactions, such as halogen-lithium exchange. This approach minimizes the handling of the unstable free base and allows for its immediate utilization, with reaction sequences being completed in seconds. thieme-connect.com
Another important strategy involves the in situ generation of pyridinium-based reactive intermediates. For example, palladium-catalyzed carbonylation of 2-bromopyridine in the presence of an imine can generate a high-energy, mesoionic pyridine-based 1,3-dipole. rsc.org This dipole intermediate then undergoes a spontaneous cycloaddition with an alkyne, leading to the formation of complex indolizine (B1195054) structures in a one-pot, multicomponent reaction. rsc.org This methodology highlights how the pyridinium scaffold can be transiently formed to facilitate complex bond-forming cascades.
Furthermore, the isomerization of 3-bromopyridines to 4-bromopyridines can proceed through a 3,4-pyridyne intermediate generated in situ. rsc.org This highly reactive species can then be trapped by nucleophiles, leading preferentially to 4-substituted pyridine derivatives. This tandem aryl halide isomerization/selective interception provides an alternative route to 4-functionalized pyridines from more readily available 3-bromopyridine (B30812) precursors. rsc.org
The formation of pyridinium salts themselves can be considered a form of generating a reactive intermediate. Quaternization of the pyridine nitrogen enhances the electrophilicity of the ring, particularly at the 2- and 4-positions, making it more susceptible to nucleophilic attack. google.com This activation is a key principle in many pyridine functionalization strategies.
| Precursor(s) | Generated Intermediate | Subsequent Reaction | Product Type | Reference |
| 4-Bromopyridine hydrochloride, Base | 4-Bromopyridine | Halogen-lithium exchange | 4-Lithiopyridine | thieme-connect.com |
| 2-Bromopyridine, Imine, CO, Pd catalyst | Mesoionic 1,3-dipole | Cycloaddition with alkyne | Indolizine | rsc.org |
| 3-Bromopyridine, Base | 3,4-Pyridyne | Nucleophilic attack | 4-Substituted pyridine | rsc.org |
This table illustrates various strategies for the in situ generation and utilization of pyridinium-related intermediates.
Elucidation of Reaction Mechanisms and Pathways Involving 4 Bromopyridin 1 Ium Chloride
Radical-Mediated Transformations Initiated by Pyridinium (B92312) Salts
N-functionalized pyridinium salts, including 4-bromopyridin-1-ium chloride, have emerged as versatile precursors for radical generation, enabling a range of synthetic transformations under mild conditions. nih.govresearchgate.net These reactions often proceed with high regioselectivity, offering a powerful tool for the functionalization of the pyridine (B92270) scaffold. nih.govresearchgate.net
Single-Electron Reduction Pathways and Radical Generation
The initiation of radical-mediated transformations involving 4-bromopyridin-1-ium chloride typically commences with a single-electron transfer (SET) to the pyridinium ring. This process can be induced photochemically, often in the presence of a photosensitizer or through the formation of an electron donor-acceptor (EDA) complex. nih.govresearchgate.net The electron-deficient nature of the N-substituted pyridinium ring makes it an excellent electron acceptor.
Upon accepting an electron, the 4-bromopyridin-1-ium cation is converted into a neutral pyridinyl radical. This radical species is transient but serves as a key intermediate in subsequent reaction cascades. rsc.org The stability and reactivity of this radical are influenced by the substituents on the pyridine ring and the nitrogen atom.
A proposed general mechanism for radical generation from a 4-substituted pyridine derivative involves photoabsorption by the pyridyl ring, followed by a reaction with a proximal molecule, such as water, to form the pyridine radical. rsc.org This process can be facilitated by the presence of various salts. rsc.org
Formation of Carbon-, Nitrogen-, and Oxygen-Centered Radicals
Once the initial pyridinyl radical is formed, it can participate in reactions that lead to the generation of a variety of carbon-, nitrogen-, and oxygen-centered radicals. For instance, in the context of C-H functionalization, the pyridinyl radical can act as a hydrogen atom transfer (HAT) agent, abstracting a hydrogen atom from a suitable donor to generate a carbon-centered radical. researchgate.netresearchgate.net
Furthermore, the fragmentation of N-substituted pyridinium salts can lead to the formation of nitrogen-centered radicals. While not directly detailed for 4-bromopyridin-1-ium chloride in the provided context, analogous systems demonstrate this reactivity. The specific nature of the N-substituent is critical in determining the type of radical generated.
Site-Selective C-H Functionalization at Pyridine C2 and C4 Positions
A significant advantage of utilizing pyridinium salts in radical reactions is the ability to achieve site-selective C-H functionalization at the C2 and C4 positions of the pyridine ring. nih.govresearchgate.net Traditional methods for pyridine functionalization often lead to a mixture of regioisomers due to the competing reactivity of different positions on the pyridine scaffold. nih.govresearchgate.net
The pre-functionalization of the pyridine nitrogen to form a pyridinium salt alters the electronic distribution within the ring, directing incoming radicals to the C2 and C4 positions. This regiocontrol is particularly valuable for the synthesis of complex molecules where precise substitution patterns are required. nih.govresearchgate.net Photocatalysis has emerged as a particularly mild and effective method for achieving this selective functionalization. nih.gov
| Reaction Type | Position(s) Functionalized | Key Intermediate | Conditions | Reference |
| Radical-mediated C-H Functionalization | C2 and C4 | Pyridinyl radical | Visible light, photocatalyst | nih.govresearchgate.net |
| Nucleophilic Aromatic Substitution | C2 and C4 | Meisenheimer-like complex | Base | echemi.com |
Table 1: Regioselectivity in the Functionalization of Pyridinium Salts
Reactivity Governed by Electron Donor-Acceptor (EDA) Complexes
The formation of electron donor-acceptor (EDA) complexes is a key mechanistic feature in many radical reactions involving pyridinium salts. nih.govresearchgate.netnih.gov These complexes form between the electron-deficient pyridinium salt (the acceptor) and an electron-rich species (the donor). nih.gov
Visible light irradiation of the EDA complex can trigger a single-electron transfer from the donor to the pyridinium salt, leading to the generation of the pyridinyl radical and a radical cation of the donor. nih.gov This process avoids the need for a separate photocatalyst and often proceeds under very mild conditions. nih.govnih.gov The formation and photoactivation of EDA complexes have been successfully applied to the generation of aryl radicals from arylsulfonium salts, which can then participate in a variety of coupling reactions. nih.govchemrxiv.org
Nucleophilic Substitution Reactions on the Pyridinium Ring
The quaternization of the pyridine nitrogen in 4-bromopyridin-1-ium chloride significantly activates the ring towards nucleophilic attack. This enhanced reactivity is a cornerstone of its utility in synthetic chemistry.
Enhancement of Reactivity at Electrophilic Centers (C2 and C4)
The positive charge on the nitrogen atom in the pyridinium ring withdraws electron density from the ring, making the carbon atoms, particularly at the C2, C4, and C6 positions, more electrophilic. This electronic effect greatly facilitates nucleophilic aromatic substitution (SNAr) reactions. echemi.com
In the case of 4-bromopyridin-1-ium chloride, the C4 position, bearing the bromine atom, is a prime site for nucleophilic attack. The mechanism of SNAr on pyridinium systems typically involves the initial attack of a nucleophile to form a transient, negatively charged intermediate, often referred to as a Meisenheimer-like complex. echemi.comnih.gov The stability of this intermediate is a key factor in determining the reaction rate. For pyridinium salts, the nitrogen atom can effectively stabilize the negative charge in the intermediate formed upon attack at the C2 and C4 positions through resonance. echemi.com
The leaving group ability in SNAr reactions of N-methylpyridinium ions has been studied, and a different leaving group order is observed compared to typical activated aryl substrates. For instance, in the reaction of 2-substituted N-methylpyridinium ions with piperidine, the reactivity order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.govrsc.org This suggests that for halopyridinium salts, the rate-determining step may not be the initial nucleophilic addition but rather a subsequent step, such as the deprotonation of the addition intermediate. nih.govrsc.org The protonation of a 4-halopyridine to form the pyridinium salt can increase its reactivity towards nucleophiles by a significant margin. nih.gov
| Compound | Leaving Group | Relative Reactivity | Proposed Rate-Determining Step | Reference |
| 2-Cyano-N-methylpyridinium ion | CN | Highest | Deprotonation of intermediate | nih.govrsc.org |
| 4-Cyano-N-methylpyridinium ion | CN | High | Deprotonation of intermediate | nih.govrsc.org |
| 2-Fluoro-N-methylpyridinium ion | F | Moderate | Deprotonation of intermediate | nih.govrsc.org |
| 2-Chloro-N-methylpyridinium ion | Cl | Moderate | Deprotonation of intermediate | nih.govrsc.org |
| 2-Bromo-N-methylpyridinium ion | Br | Moderate | Deprotonation of intermediate | nih.govrsc.org |
| 2-Iodo-N-methylpyridinium ion | I | Moderate | Deprotonation of intermediate | nih.govrsc.org |
Table 2: Relative Reactivity of Substituted N-Methylpyridinium Ions in SNAr Reactions
Mechanistic Aspects of Dequaternization Processes
Dequaternization refers to the removal of the N-substituent from a quaternary pyridinium salt, regenerating the neutral pyridine. This process is synthetically important as the pyridinium activation can be used to facilitate other reactions, after which the activating group is removed. The dequaternization of 4-bromopyridin-1-ium salts can be achieved through several mechanistic pathways, primarily dependent on the nature of the N-substituent and the reagents employed.
One common method involves nucleophilic attack on the carbon atom of the N-substituent adjacent to the nitrogen. This is essentially a substitution reaction where the pyridine acts as a leaving group. For instance, soft nucleophiles like triphenylphosphine (B44618) or thiourea (B124793) can be used to dealkylate N-alkyl pyridinium salts. The reaction with triphenylphosphine proceeds via an SN2 mechanism, where the phosphine (B1218219) attacks the alkyl group, displacing the 4-bromopyridine (B75155). The efficiency of this process is influenced by steric and electronic factors of the N-substituent. acs.org
Alternatively, when the N-substituent is designed as a "protecting" or "activating" group, such as a 2-carbamoylethyl group, dequaternization can be induced under basic conditions. google.com This process proceeds through an elimination mechanism, specifically a Hofmann-type elimination. A base abstracts a proton from the carbon beta to the nitrogen atom, leading to the formation of an alkene (e.g., acrylamide) and the neutral 4-bromopyridine. The reaction is typically carried out in the presence of bases like sodium hydroxide. google.com The temperature required for this elimination can range from 0 to 100°C. google.com
Table 1: Mechanistic Approaches to Dequaternization of Pyridinium Salts
| Dequaternization Method | Mechanism Type | Typical Reagents | N-Substituent Type | Ref. |
|---|---|---|---|---|
| Nucleophilic Displacement | SN2 | Triphenylphosphine, Thiourea | Simple Alkyl | acs.orggoogle.com |
| Base-Induced Elimination | Elimination (Hofmann-type) | NaOH, K2CO3 | e.g., 2-Carbamoylethyl | google.com |
Cycloaddition and Annulation Reactivity
4-Bromopyridin-1-ium chloride is a valuable precursor for generating reactive intermediates that participate in cycloaddition and annulation reactions, leading to the formation of complex heterocyclic systems.
Pyridinium salts, including 4-bromopyridin-1-ium chloride, can be readily converted into pyridinium ylides. An ylide is a neutral dipolar molecule containing a negatively charged carbon atom (carbanion) bonded directly to a positively charged heteroatom (the pyridinium nitrogen). The generation of the ylide is typically achieved by treating the parent pyridinium salt with a base (e.g., potassium carbonate, triethylamine). The base abstracts an acidic proton from the α-carbon of the N-substituent. nih.govresearchgate.net The presence of an electron-withdrawing group (EWG) on this carbon atom, such as a carbonyl or cyano group, significantly increases its acidity, facilitating ylide formation under mild conditions. nih.gov
Once formed, the 4-bromopyridinium ylide behaves as a 1,3-dipole. It can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, most commonly electron-deficient alkenes or alkynes. nih.govnih.govorganic-chemistry.org This reaction, a type of 1,3-dipolar cycloaddition, provides a direct route to indolizine (B1195054) derivatives. The mechanism involves the concerted or stepwise addition of the ylide to the dipolarophile, forming a five-membered ring intermediate (a dihydropyrrolopyridine), which can then undergo subsequent transformations such as aromatization (often via oxidation) to yield the stable indolizine core. nih.govorganic-chemistry.org The bromo-substituent at the 4-position of the pyridine ring is retained in the product, offering a handle for further synthetic modifications.
A cascade process involving a base-promoted [3+2] cycloaddition of pyridinium salts with trifluoromethyl alkenes has been reported, highlighting the utility of this methodology for constructing complex, fluorinated molecules. nih.gov
Pyridinium salts have emerged as versatile reagents in radical chemistry, particularly in the difunctionalization of alkenes. rsc.org 4-Bromopyridin-1-ium chloride can participate in these reactions through two primary mechanistic roles under visible-light photoredox catalysis. rsc.orgresearchgate.net
As a Radical Precursor Source: The pyridinium salt can undergo a single-electron reduction, facilitated by a photocatalyst, to form a radical intermediate. Subsequent fragmentation of a bond to the nitrogen atom can release a radical species. While often applied to N-O or N-N bonds, this principle can be extended.
As a Pyridine Transfer Reagent: Due to the electron-deficient nature of the pyridinium ring, it is highly electrophilic and susceptible to attack by radical intermediates. In a typical alkene difunctionalization mechanism, a radical (R•) adds to an alkene to form a new alkyl radical. This alkyl radical can then act as a nucleophile and add to the C2 or C4 position of the 4-bromopyridinium ring. rsc.org Subsequent oxidation and loss of a proton leads to a difunctionalized product where both the initial radical (R) and a 4-bromopyridyl group have been added across the double bond. The selectivity for addition at the C2 vs. C4 position is a key aspect of this chemistry. rsc.org
These radical-mediated pathways offer a powerful method for the simultaneous formation of two new bonds, enabling rapid increases in molecular complexity from simple alkene starting materials.
Transition Metal Catalysis in 4-Bromopyridin-1-ium Chloride Transformations
The carbon-bromine bond in 4-bromopyridin-1-ium chloride makes it an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. The positive charge on the pyridinium ring enhances the electrophilicity of the C4 position, potentially influencing its reactivity compared to neutral 4-bromopyridine.
The mechanisms of these palladium-catalyzed reactions share a common catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 4-bromopyridin-1-ium salt. This step forms a square planar Pd(II) complex. The reactivity order for halides is typically I > Br > Cl. libretexts.org
Transmetalation: The organic group from an organometallic nucleophile (e.g., organoboron in Suzuki, organotin in Stille, organozinc in Negishi) is transferred to the Pd(II) center, displacing the bromide. libretexts.orgwikipedia.orgwikipedia.org
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgwikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the pyridinium salt with an organoboron reagent (e.g., a boronic acid). A crucial step is the activation of the boronic acid by a base (like K₂CO₃ or K₃PO₄) to form a more nucleophilic boronate species, which then undergoes transmetalation. organic-chemistry.orgwikipedia.org The use of halopyridines as substrates is well-established. acs.orgmdpi.com
Stille Coupling: This involves coupling with an organostannane (e.g., R-SnBu₃). The reaction is highly versatile due to the tolerance of many functional groups. wikipedia.orgorganic-chemistry.org Stille reactions have been successfully performed directly on pyridinium cations, demonstrating the feasibility of using charged substrates. thieme-connect.comresearchgate.net
Heck Reaction: This reaction forms a C-C bond between the pyridinium salt and an alkene in the presence of a base (like triethylamine). wikipedia.org The mechanism differs after oxidative addition; the alkene coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-C bond. A subsequent β-hydride elimination releases the substituted alkene product, and the resulting Pd-H species is converted back to Pd(0) by the base. wikipedia.orgorganic-chemistry.org
Negishi Coupling: This reaction utilizes a more reactive organozinc reagent. It is known for its high efficiency and tolerance of functional groups. wikipedia.org The coupling of 2-bromopyridine (B144113) is a classic example, and the principles extend to other halopyridines. wikipedia.orgorgsyn.orgresearchgate.net
Table 2: Overview of Cross-Coupling Reactions with 4-Bromopyridin-1-ium Chloride
| Reaction Name | Organometallic Reagent | Key Mechanistic Feature | Typical Catalyst/Base | Ref. |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Base activation of boronic acid | Pd(PPh₃)₄ / K₂CO₃ | organic-chemistry.orgwikipedia.org |
| Stille | R-Sn(Alkyl)₃ | Tolerates many functional groups | Pd(PPh₃)₄, often with Cu(I) additive | wikipedia.orgorganic-chemistry.orgthieme-connect.com |
| Heck | Alkene | Migratory insertion and β-hydride elimination | Pd(OAc)₂ / Et₃N | wikipedia.orgorganic-chemistry.org |
| Negishi | R-ZnX | High reactivity of organozinc | Pd(PPh₃)₄ or Ni catalysts | wikipedia.orgorgsyn.org |
Ligands and additives play a critical role in controlling the efficiency, selectivity, and substrate scope of transition metal-catalyzed cross-coupling reactions.
Ligands: The ligands coordinated to the palladium center are crucial in every step of the catalytic cycle.
Electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbenes (NHCs) (e.g., IPr) can accelerate the rate-limiting oxidative addition step by increasing the electron density on the Pd(0) center. They also promote the final reductive elimination step. acs.orgnih.gov
Steric hindrance of the ligand can influence selectivity. For instance, in the coupling of dihalopyridines, a very bulky NHC ligand was shown to reverse the conventional selectivity, favoring reaction at the sterically more accessible C4 position over the electronically favored C2 position. nih.gov
The bite angle of bidentate phosphine ligands can influence the ease of reductive elimination, sometimes suppressing side reactions like β-hydride elimination. libretexts.org
Additives:
Bases are essential in the Suzuki reaction to form the active boronate species for transmetalation. organic-chemistry.orgacs.orgdeepdyve.com The choice and amount of base can control reaction selectivity when competing boronic acids are present. deepdyve.com In the Heck reaction, the base is required to regenerate the Pd(0) catalyst at the end of the cycle. wikipedia.orglibretexts.org
Copper(I) salts (e.g., CuI) are often used as co-catalysts or additives in Stille couplings. They are believed to facilitate the transmetalation step by first undergoing a fast Sn-to-Cu transmetalation, followed by a Cu-to-Pd transfer. researchgate.net
Halide salts (e.g., NBu₄Br, KF) can act as phase-transfer agents or influence the nature of the catalytic species. In some ligand-free systems, halide salts can stabilize palladium nanoparticles, which may be the true catalytic species, and can dramatically affect selectivity. nih.gov However, in other systems, halide additives can be inhibitory, requiring sequestration. nih.gov
By carefully selecting the combination of catalyst, ligand, base, and other additives, the outcome of cross-coupling reactions involving 4-bromopyridin-1-ium chloride can be precisely controlled to achieve the desired synthetic target.
Photoredox Catalysis and Visible Light-Mediated Processes
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of traditionally challenging chemical bonds under mild conditions. sigmaaldrich.com This approach relies on the ability of a photocatalyst to absorb visible light and initiate single-electron transfer (SET) processes, thereby generating highly reactive radical intermediates from stable precursors. sigmaaldrich.com 4-Bromopyridin-1-ium chloride, upon deprotonation to 4-bromopyridine, is an excellent substrate for such transformations, leading to the formation of the 4-pyridyl radical.
The general mechanism for the photoredox-mediated generation of a pyridyl radical from a halopyridine involves the single-electron reduction of the carbon-halogen bond. nih.gov In a typical catalytic cycle, a photosensitizer (PS), often an iridium or ruthenium complex, absorbs visible light to reach an excited state (PS*). This excited state is a potent reductant and can transfer an electron to the halopyridine.
A plausible reaction pathway for the involvement of 4-bromopyridine (derived from its hydrochloride salt) in photoredox catalysis is as follows:
In-situ formation of 4-bromopyridine: 4-Bromopyridin-1-ium chloride is typically treated with a mild base to generate the free 4-bromopyridine, which is the active species in the catalytic cycle.
Excitation of the photocatalyst: A photocatalyst, such as [Ir(ppy)₂(dtbbpy)]PF₆, absorbs visible light and is promoted to its excited state.
Single-Electron Transfer (SET): The excited photocatalyst transfers an electron to 4-bromopyridine. This reduction can be facilitated by a proton-coupled electron transfer (PCET) mechanism, especially in the presence of a hydrogen atom transfer (HAT) catalyst. nih.gov
Generation of the 4-pyridyl radical: The resulting radical anion of 4-bromopyridine rapidly undergoes fragmentation, cleaving the C-Br bond to release a bromide anion and the key 4-pyridyl radical. nih.gov
Radical addition: The highly reactive 4-pyridyl radical can then engage in various transformations, such as addition to unsaturated systems like alkenes and alkynes. nih.gov
Propagation and catalyst regeneration: The resulting radical intermediate can be further reduced and protonated to yield the final product, while the oxidized photocatalyst is regenerated in the catalytic cycle, often by a sacrificial electron donor.
A notable application is the photoredox alkylation of halopyridines with functionalized alkenes and alkynes. nih.gov In these reactions, the selective single-electron reduction of the halogenated pyridine generates the corresponding heteroaryl radical, which then undergoes an anti-Markovnikov addition to the unsaturated partner. nih.gov
| Substrate (Alkene/Alkyne) | Halopyridine | Product | Yield (%) | Ref. |
| Vinyl Acetate | 4-Bromopyridine⋅HCl | 2-(Pyridin-4-yl)ethyl acetate | 63 | nih.gov |
| N-Vinylpyrrolidinone | 4-Bromopyridine⋅HCl | 4-(1-(2-Oxopyrrolidin-1-yl)ethyl)pyridine | 76 | nih.gov |
| 1-Octyne | 4-Bromopyridine⋅HCl | 4-Oct-1-en-2-ylpyridine | 51 | nih.gov |
Table 1: Examples of Photoredox Alkylation of 4-Bromopyridine Hydrochloride with Various Unsaturated Partners. nih.gov
This methodology is characterized by its mild reaction conditions and high tolerance for a variety of functional groups. nih.gov
Stereochemical and Regiochemical Control in Reaction Pathways
The ability to control the stereochemistry and regiochemistry of reactions involving pyridyl radicals is a significant challenge and an area of active research. Pyridinium salts, including 4-bromopyridin-1-ium chloride, have been increasingly utilized as precursors for radical generation in stereoselective transformations under photoredox conditions. rsc.orgresearchgate.net
Regiochemical Control:
The regioselectivity of radical additions to the pyridine ring is a well-known challenge in synthetic chemistry, often leading to mixtures of isomers. nih.gov However, by generating the pyridyl radical from a pre-functionalized pyridine, such as 4-bromopyridine, the regiochemistry of the subsequent reaction is inherently controlled. The radical is formed at the C4 position, directing the functionalization to this specific site.
For instance, in the case of di-substituted pyridines, chemoselectivity can be achieved. The reaction of 3,4-dibromopyridine (B81906) under photoredox conditions resulted in the selective formation of the C4-alkylated product, with the C-Br bond at the more electron-poor 4-position being preferentially cleaved. nih.gov
The use of blocking groups on the pyridine nitrogen is another strategy to direct the regioselectivity of radical functionalization. By forming a pyridinium salt with a specific directing group, it is possible to achieve exquisite control over the position of radical attack, favoring the C4 position in Minisci-type reactions. nih.govchemrxiv.org
Stereochemical Control:
Achieving stereocontrol in radical reactions is a formidable task due to the transient and often planar nature of radical intermediates. rsc.org However, recent advances in dual catalytic systems, combining photoredox catalysis with other catalytic modes like chiral N-heterocyclic carbene (NHC) catalysis or chiral Lewis acid catalysis, have enabled highly enantioselective radical reactions. sigmaaldrich.comacs.org
Pyridinium salts can serve as precursors to radicals in stereoselective processes. rsc.orgresearchgate.net The general strategy involves the generation of a radical in a chiral environment, which then adds to a prochiral substrate. For example, asymmetric β-pyridylations of enals have been achieved with excellent enantioselectivity by combining NHC catalysis with photoredox activation of pyridinium salts. researchgate.net In such systems, the chiral NHC catalyst forms a homoenolate intermediate that interacts in a stereocontrolled manner with the pyridinium salt. researchgate.net
While specific examples detailing the use of 4-bromopyridin-1-ium chloride in highly stereoselective reactions are still emerging, the principles established with other pyridinium salts pave the way for its future application in this domain. The generation of the 4-pyridyl radical from this precursor under dual catalytic conditions with a suitable chiral catalyst could potentially lead to the enantioselective synthesis of 4-substituted pyridine derivatives.
| Reaction Type | Catalytic System | Stereochemical Outcome | Ref. |
| Asymmetric β-pyridylation of enals | NHC catalysis / Photoredox | High enantioselectivity | researchgate.net |
| Three-component couplings | Photoredox | High diastereoselectivity | researchgate.net |
| 1,3-cycloaddition of N-aminopyridinium ylides | Photoredox | syn-diastereoselectivity | researchgate.net |
Table 2: Examples of Stereoselective Reactions Involving Pyridinium Salt-Derived Radicals.
Computational and Theoretical Investigations of 4 Bromopyridin 1 Ium Chloride Systems
Quantum Chemical Calculations (Density Functional Theory)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 4-Bromopyridin-1-ium chloride, DFT calculations offer a detailed picture of its electronic landscape and reactivity.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of 4-Bromopyridin-1-ium chloride is central to its chemical behavior. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the distribution of electron density, molecular orbital energies, and various reactivity descriptors.
Key reactivity descriptors derived from DFT calculations include:
HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. For pyridinium (B92312) systems, this gap can indicate susceptibility to nucleophilic attack.
Chemical Potential (μ), Hardness (η), and Electrophilicity Index (ω): These global reactivity descriptors provide quantitative measures of a molecule's tendency to accept or donate electrons. The electrophilicity index is particularly relevant for pyridinium salts, which are known to be good electrophiles.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. For 4-Bromopyridin-1-ium chloride, the MEP would show a high positive potential around the pyridinium ring, particularly at the carbon atoms, making it a target for nucleophiles. The bromine atom also exhibits a region of positive potential, known as a σ-hole, which is key to its halogen bonding capabilities.
| Descriptor | Predicted Property | Significance for 4-Bromopyridin-1-ium Chloride |
| HOMO-LUMO Gap | Chemical Reactivity | A relatively small gap indicates a higher propensity for chemical reactions, particularly nucleophilic attack on the pyridinium ring. |
| Chemical Potential (μ) | Electron-donating/accepting tendency | A negative value indicates a tendency to accept electrons, characteristic of an electrophile. |
| Hardness (η) | Resistance to change in electron distribution | A lower hardness value correlates with higher reactivity. |
| Electrophilicity Index (ω) | Overall electrophilic nature | A high value quantifies the strong electrophilic character of the pyridinium cation. |
| Molecular Electrostatic Potential (MEP) | Reactive sites | Identifies electron-deficient regions (blue) on the pyridinium ring and the σ-hole on the bromine atom, which are susceptible to nucleophilic attack and halogen bonding, respectively. |
Computational Studies on Pyridine (B92270) Derivative Nucleophilicity
While the 4-Bromopyridin-1-ium cation is primarily an electrophile, the nucleophilicity of the parent 4-bromopyridine (B75155) is a relevant consideration in its synthesis and potential reactions. DFT studies have been extensively used to predict the nucleophilicity of substituted pyridines. ias.ac.in
The nucleophilicity of a pyridine derivative is largely determined by the electron density on the nitrogen atom. Electron-donating groups on the pyridine ring increase nucleophilicity, while electron-withdrawing groups decrease it. The bromo substituent at the 4-position is electron-withdrawing, thus reducing the nucleophilicity of 4-bromopyridine compared to unsubstituted pyridine.
Computational methods can quantify nucleophilicity through various theoretical indices. These studies often correlate calculated parameters, such as HOMO energy or theoretical nucleophilicity indices, with experimentally determined values. ias.ac.in For 4-bromopyridine, such calculations would confirm its reduced nucleophilic character, which is a crucial factor in its reactivity profile.
| Pyridine Derivative | Substituent Effect | Predicted Nucleophilicity (Relative) |
| Pyridine | - | Baseline |
| 4-Methylpyridine | Electron-donating | Higher |
| 4-Bromopyridine | Electron-withdrawing | Lower |
| 4-Nitropyridine | Strongly electron-withdrawing | Much Lower |
Mechanistic Elucidation via Transition State Analysis
DFT calculations are invaluable for elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. For reactions involving 4-Bromopyridin-1-ium chloride, such as nucleophilic aromatic substitution (SNA_r), transition state analysis can provide critical insights into the reaction pathway and kinetics.
In a typical S_NAr reaction, a nucleophile attacks the electron-deficient pyridinium ring, leading to the formation of a Meisenheimer-like intermediate. The transition state for this step can be located and its energy calculated, which corresponds to the activation energy of the reaction.
Computational studies on similar systems, like the reaction of 2-bromopyridine (B144113) with thiophenol, have shown that the presence of a catalyst or solvent can significantly lower the transition state energy by stabilizing it through interactions like hydrogen bonding. niscpr.res.in For 4-Bromopyridin-1-ium chloride, a similar analysis would involve:
Locating the Transition State (TS) Geometry: This involves finding the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate.
Frequency Calculation: A frequency calculation on the TS geometry confirms it is a true transition state by the presence of a single imaginary frequency corresponding to the bond-breaking/bond-forming process.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the reactants and the intermediate/product, confirming the proposed mechanism.
Such studies would be crucial for understanding the factors that govern the reactivity of 4-Bromopyridin-1-ium chloride and for optimizing reaction conditions.
Molecular Dynamics Simulations for Dynamic System Behavior
The simulation would typically involve:
Force Field Parameterization: A classical force field, which describes the potential energy of the system as a function of atomic positions, would be developed or adapted for the 4-Bromopyridin-1-ium cation and the chloride anion. This may involve deriving partial charges from quantum mechanical calculations.
System Setup: A simulation box would be created containing one or more ion pairs and a large number of solvent molecules.
Simulation Run: The system's evolution over time would be simulated by numerically integrating Newton's equations of motion.
Analysis of the MD trajectory would provide information on:
Radial Distribution Functions (RDFs): RDFs would show the probability of finding solvent molecules or the chloride anion at a certain distance from different parts of the 4-Bromopyridin-1-ium cation. This would reveal the structure of the solvation shell and the extent of ion pairing.
Coordination Numbers: Integration of the RDFs gives the average number of solvent molecules or counter-ions in the first solvation/coordination shell.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the pyridinium cation's acidic proton and water molecules, as well as between the chloride anion and water, can be monitored over time.
Transport Properties: Properties like the diffusion coefficient of the ions can be calculated, providing information about their mobility in solution.
Solid-State Computational Studies
Computational methods are also employed to study the properties of 4-Bromopyridin-1-ium chloride in the solid state, particularly its crystal structure and the non-covalent interactions that govern its packing.
Investigation of Halogen Bonding Interactions
Halogen bonding is a significant non-covalent interaction in the crystal structure of 4-Bromopyridin-1-ium chloride. The bromine atom, due to the electron-withdrawing effect of the pyridinium ring, possesses a region of positive electrostatic potential (the σ-hole) along the C-Br bond axis. This σ-hole can interact favorably with the electron-rich chloride anion, forming a C-Br···Cl⁻ halogen bond.
Solid-state DFT calculations and analysis of crystallographic data for similar halopyridinium salts provide a framework for understanding these interactions in 4-Bromopyridin-1-ium chloride. nih.govacs.org Key findings from studies on related systems include:
The strength of the halogen bond follows the trend I > Br > Cl, consistent with the increasing size and polarizability of the halogen atom.
The C-X···A⁻ (X = halogen, A = anion) bond is typically linear or near-linear.
The distance between the halogen atom and the anion is often shorter than the sum of their van der Waals radii, indicating a significant attractive interaction.
| Interaction Type | Donor | Acceptor | Typical Geometry | Significance in Crystal Packing |
| Halogen Bond | C-Br | Cl⁻ | Linear or near-linear C-Br···Cl⁻ angle | A primary structure-directing interaction, often forming chains or layers. |
| Hydrogen Bond | N⁺-H | Cl⁻ | Directional interaction | Works in conjunction with halogen bonds to create a robust 3D network. |
| π-π Stacking | Pyridinium ring | Pyridinium ring | Face-to-face or offset | Contributes to the overall stability of the crystal lattice. |
Analysis of Intermolecular Interactions and Cohesive Energies
The stability and packing of 4-Bromopyridin-1-ium chloride in the solid state are governed by a network of non-covalent intermolecular interactions. Computational studies, particularly those analyzing crystal structures of related bromopyridinium salts, reveal several key forces that dictate the supramolecular architecture. These include strong hydrogen bonds, halogen bonds, π–π stacking interactions, and weaker van der Waals forces. iucr.orgpsu.eduiucr.org
Furthermore, π–π stacking interactions between the aromatic pyridinium rings are common, helping to stabilize the crystal packing. iucr.orgpsu.edu Studies on analogous compounds have reported alternating centroid-to-centroid distances between stacked rings of approximately 3.65 Å and 3.85 Å. iucr.org
Computational tools like Hirshfeld surface analysis are employed to visualize and quantify these varied intermolecular contacts. mdpi.comacs.org This method allows for the decomposition of the crystal packing into contributions from different interaction types, such as H···H, C···H, and Br···H contacts, providing a detailed fingerprint of the forces at play. mdpi.com
Table 1: Summary of Intermolecular Interactions in Related Bromopyridinium Salts
| Interaction Type | Donor/Acceptor | Typical Distance (Å) | Reference |
| Hydrogen Bond | N-H···Cl | Varies | iucr.orgiucr.org |
| Halogen Bond | C-Br···Cl | 3.231 - 3.450 | iucr.orgiucr.org |
| π–π Stacking | Pyridinium···Pyridinium | 3.653 - 3.845 | iucr.org |
Table 2: Examples of Calculated Cohesive Energies for Ionic and Molecular Solids
| Compound | Crystal Type | Cohesive Energy (eV) | Reference |
| Sodium Chloride (NaCl) | Ionic | 8.38 | researchgate.net |
| Lithium Chloride (LiCl) | Ionic | 4.8 | fudutsinma.edu.ng |
| Aluminum (Al) | Metallic | 3.64 | researchgate.net |
| Iron (Fe) | Metallic | 5.35 | scispace.com |
Vibrational Property Predictions for Pyridinium Cations in Condensed Phases
Theoretical modeling, primarily using Density Functional Theory (DFT), is a powerful tool for predicting and interpreting the vibrational spectra (Infrared and Raman) of complex molecules like the 4-bromopyridinium cation in the condensed phase. mdpi.comresearchgate.netnih.gov These computational approaches allow for the calculation of harmonic vibrational frequencies, which can be correlated with experimentally observed spectral bands after appropriate scaling to account for anharmonicity and computational approximations. researchgate.netnih.gov
Studies on pyridinium halide salts (PyHX) have shown that DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G, can accurately reproduce experimental spectra. mdpi.comresearchgate.net The assignment of vibrational modes is typically performed using the Wilson notation, which was originally developed for benzene, a molecule isoelectronic with the pyridinium cation. mdpi.comresearchgate.net
For the pyridinium cation, most internal vibrations are not significantly influenced by the crystalline environment or by halide substitution (e.g., Cl⁻ vs. Br⁻). mdpi.com However, certain vibrational modes, particularly those involving the N-H group and some in-plane ring deformations, can exhibit shifts when the cation transitions from a salt to a different crystalline environment, such as a perovskite. mdpi.com The N-H stretching vibration is particularly sensitive to the strength of the hydrogen bond with the counter-anion. researchgate.net
Computational analysis of the pyridinium cation reveals characteristic frequencies for different types of vibrations. For instance, C-H stretching vibrations of the aromatic ring typically appear in the 3050-3150 cm⁻¹ region. researchgate.net C-H in-plane bending vibrations are found at lower frequencies, with experimental infrared bands reported around 1175, 1259, and 1384 cm⁻¹. researchgate.net Comparisons between calculated and experimental frequencies for the parent pyridinium cation show good agreement, validating the theoretical models. mdpi.comniscpr.res.in
Table 3: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for the Pyridinium (PyH⁺) Cation
| Mode (Wilson Notation) | Vibrational Description | Calculated Frequency (DFT) | Experimental Frequency (IR/Raman) | Reference |
| ν₂₀ₐ' | C-H stretch | 3050 | 3058 (IR), 3054 (Raman) | mdpi.comniscpr.res.in |
| ν₁₁' | Ring-H bend | ~1050 | Varies with environment | mdpi.com |
| ν₄' | Ring-H bend | ~1200 | Varies with environment | mdpi.com |
| ν₅' | Ring-H bend | ~1330 | Varies with environment | mdpi.com |
| ν₈ₐ | Ring stretch | ~1600 | ~1609 (IR/Raman) | mdpi.com |
| ν₈b | Ring stretch | ~1630 | ~1634 (IR/Raman) | mdpi.com |
Note: Frequencies are for the parent pyridinium cation and serve as a baseline for substituted derivatives. The exact frequencies for the 4-bromopyridinium cation will be influenced by the bromo-substituent.
Structure-Reactivity and Structure-Property Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. spu.edu.syresearchgate.net These models are crucial for predicting the behavior of new chemical entities and for rationally designing compounds with desired characteristics. analchemres.org
Structure-Reactivity Relationships:
The chemical structure of 4-Bromopyridin-1-ium chloride directly influences its reactivity. The presence of the electron-withdrawing bromine atom and the positively charged pyridinium nitrogen affects the electron density distribution of the aromatic ring, making it susceptible to certain chemical transformations.
Use in Synthesis: The salt form of halopyridines, such as 4-Bromopyridin-1-ium chloride, is often used in chemical synthesis to improve stability and handling. For example, free 4-chloropyridine (B1293800) can be unstable at higher temperatures, whereas the hydrochloride salt shows enhanced stability and provides good yields in C-N coupling reactions. muni.cz This demonstrates a direct relationship where the structure (as a salt) improves its utility and reactivity profile in synthetic applications.
Enhanced Reactivity of the Bromo-Substituent: Brominated pyridinium compounds are noted for their increased reactivity compared to their non-brominated counterparts. solubilityofthings.com The C-Br bond can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are fundamental in medicinal chemistry for constructing complex molecules. acs.orgnih.gov The electronic properties conferred by the pyridinium ring can modulate the reactivity of the C-Br bond in these transformations.
Structure-Property Relationships:
The relationship between the molecular structure of pyridinium compounds and their physical or biological properties is an active area of research. QSPR models often correlate properties like lipophilicity (logP) with structural descriptors. researchgate.net
Biological Uptake: In the field of medicinal chemistry, structure-uptake relationship (SUR) studies have been conducted on complex molecules containing a pyridinium C-ring. nih.gov These studies show that modifications to the pyridinium moiety, such as N-alkylation or substitution on the ring, can significantly influence the compound's accumulation in Gram-negative bacteria. This highlights a clear structure-property relationship where the pyridinium structure is a key determinant of a crucial biological property—the ability to cross bacterial membranes and evade efflux pumps. nih.gov The positive charge and potential for varied substitution make the pyridinium scaffold a tunable element for modulating drug-like properties.
Table 4: Summary of Structure-Reactivity and Structure-Property Relationships
| Structural Feature | Observed Effect | Relationship Type | Reference |
| Pyridinium salt form | Increased thermal stability, improved yields in coupling reactions | Structure-Reactivity | muni.cz |
| Bromo-substituent | Increased reactivity in cross-coupling reactions | Structure-Reactivity | solubilityofthings.comacs.org |
| Pyridinium C-ring | Modulates accumulation and efflux in bacteria | Structure-Property (SUR) | nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-Bromopyridin-1-ium;chloride, both one-dimensional and advanced two-dimensional NMR techniques offer profound insights into its atomic connectivity and spatial arrangement.
High-Resolution 1H and 13C NMR for Structural Assignment
High-resolution ¹H and ¹³C NMR spectroscopy provides the primary evidence for the structural integrity of this compound. The analysis of chemical shifts, coupling constants, and signal multiplicities allows for the unambiguous assignment of each proton and carbon atom within the molecule.
In the ¹H NMR spectrum, the pyridinium (B92312) protons exhibit characteristic downfield shifts due to the deshielding effect of the positively charged nitrogen atom. The protons ortho to the nitrogen (H-2 and H-6) are typically the most deshielded, appearing at a lower field than the protons meta to the nitrogen (H-3 and H-5). The symmetry of the 4-substituted ring results in two distinct signals for the aromatic protons, each integrating to two protons. The N-H proton, if observable, would appear as a broad singlet at a significantly downfield chemical shift, the position of which can be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information regarding the carbon framework. The carbon atom attached to the bromine (C-4) is identified by its characteristic chemical shift, which is influenced by the heavy atom effect of bromine. The carbons adjacent to the nitrogen atom (C-2 and C-6) are significantly deshielded and appear at the lowest field among the aromatic carbons. The carbons at the 3 and 5 positions (C-3 and C-5) resonate at a higher field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2, H-6 | 8.5 - 9.0 | 145 - 150 |
| H-3, H-5 | 7.8 - 8.3 | 125 - 130 |
| C-4 | - | 130 - 135 |
| N-H | Variable (often broad) | - |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Advanced NMR Techniques for Mechanistic and Stereochemical Studies
To further confirm the structural assignments and to probe more subtle aspects of molecular structure and dynamics, advanced 2D NMR techniques are employed. These experiments are particularly useful for establishing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the protons on the pyridinium ring. A cross-peak between the signals for H-2/H-6 and H-3/H-5 would confirm their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal in the 8.5-9.0 ppm range would show a correlation to the carbon signal in the 145-150 ppm range, confirming the H-2/C-2 and H-6/C-6 assignments.
While not directly applicable to stereochemical studies in this achiral molecule, these advanced NMR techniques are crucial for confirming the regiochemistry of substitution and for studying potential intermolecular interactions in solution.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the method of choice for the analysis of ionic compounds like this compound. ESI is a soft ionization technique that allows the intact pyridinium cation to be transferred into the gas phase for mass analysis.
HR-ESI-MS provides a highly accurate mass measurement of the 4-bromopyridinium cation, which can be used to confirm its elemental composition. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks (M⁺ and M⁺+2) of almost equal intensity for the molecular ion, providing a definitive signature for the presence of a single bromine atom.
Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation of the 4-bromopyridinium cation. Collision-induced dissociation (CID) would likely lead to the loss of a neutral bromine radical or hydrogen bromide, providing further structural confirmation.
Table 2: Expected HR-ESI-MS Data for the 4-Bromopyridinium Cation ([C₅H₅BrN]⁺)
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Isotopic Pattern |
| [C₅H₅BrN]⁺ | 157.9654 | 159.9634 | ~1:1 ratio |
Derivatization Strategies for Enhanced Sensitivity in LC-MS Analysis
While this compound is already a pre-charged species and thus amenable to ESI-MS, in certain analytical contexts, such as in complex biological matrices or for trace-level quantification, derivatization can be employed to enhance ionization efficiency and improve chromatographic performance in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
For pyridinium compounds, derivatization strategies often focus on modifying the counter-ion or introducing a more readily ionizable group if the inherent charge is not sufficient for the desired sensitivity. However, a more common application of derivatization in this context is to improve the separation of a mixture of analytes.
One potential, though less common for this specific pre-charged compound, strategy could involve the reaction of the pyridinium salt with a reagent that imparts better chromatographic properties or a more favorable fragmentation pattern for quantitative analysis. For instance, in the broader context of analyzing compounds with pyridine (B92270) moieties, derivatization with agents that introduce a permanently charged group at a different position can be used to improve ESI response.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Key structural features would include:
Planarity of the Pyridinium Ring: The pyridinium ring is expected to be essentially planar.
Bond Lengths and Angles: The C-N bond lengths within the ring will have partial double bond character, being shorter than a typical C-N single bond. The C-Br bond length will be consistent with that of an aryl bromide.
Intermolecular Interactions: The primary intermolecular forces will be ion-ion interactions between the positively charged pyridinium cation and the negatively charged chloride anion. Additionally, hydrogen bonding between the N-H group of the pyridinium cation and the chloride anion is expected to be a dominant feature, influencing the crystal packing. Pi-pi stacking interactions between the aromatic rings of adjacent cations may also be present.
Table 3: Representative Crystallographic Data for a Substituted Pyridinium Halide
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 15.0 |
| b (Å) | 7.0 |
| c (Å) | 6.5 |
| α, β, γ (°) | 90 |
| Z | 4 |
Note: The data presented is for a representative N-methyl-4-bromopyridinium salt and serves as an illustrative example.
Vibrational Spectroscopy (Fourier-Transform Infrared, Fourier-Transform Raman)
The FT-IR and FT-Raman spectra of 4-Bromopyridin-1-ium chloride are expected to exhibit characteristic bands corresponding to the vibrations of the pyridinium ring and the carbon-bromine bond. The protonation of the nitrogen atom in the pyridine ring to form the pyridinium cation leads to notable shifts in the vibrational frequencies of the ring modes compared to neutral 4-bromopyridine (B75155). An FT-Raman spectrum of 4-Bromopyridine hydrochloride has been recorded by Bio-Rad Laboratories using a sample from Sigma-Aldrich, confirming the availability of experimental data for this compound nih.gov. While the full dataset is not publicly detailed, the expected spectral features can be inferred from established group frequencies and studies on similar pyridinium salts.
Key Vibrational Modes for 4-Bromopyridin-1-ium Chloride:
Pyridinium Ring Vibrations: The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The ring stretching vibrations (ν(C=C) and ν(C=N⁺)) are expected to appear in the 1400-1650 cm⁻¹ range. The formation of the pyridinium cation generally causes a blue shift in these frequencies compared to the neutral pyridine ring.
In-plane and Out-of-plane Bending: C-H in-plane and out-of-plane bending vibrations, as well as ring deformation modes, occur at lower frequencies, typically below 1400 cm⁻¹.
Carbon-Bromine Vibration: The C-Br stretching vibration is a key feature and is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
An interactive data table summarizing the expected vibrational bands for 4-Bromopyridin-1-ium chloride is presented below, based on typical ranges for pyridinium compounds and bromo-aromatics.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| N⁺-H Stretch | 3200 - 3400 | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |
| Pyridinium Ring Stretch (ν(C=C), ν(C=N⁺)) | 1400 - 1650 | FT-IR, FT-Raman |
| C-H In-plane Bend | 1000 - 1300 | FT-IR, FT-Raman |
| C-H Out-of-plane Bend | 700 - 900 | FT-IR, FT-Raman |
| C-Br Stretch | 500 - 600 | FT-IR, FT-Raman |
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), are instrumental in probing the redox behavior of 4-Bromopyridin-1-ium chloride. CV can provide information on the reduction potential of the pyridinium cation and the potential for the cleavage of the carbon-bromine bond upon electron transfer.
The electrochemical reduction of pyridinium salts is a well-documented process. For 4-Bromopyridin-1-ium chloride, the initial reduction would likely involve the pyridinium cation. The presence of the electron-withdrawing bromine atom at the 4-position is expected to influence the reduction potential. Studies on the electrochemical reduction of platinum(IV) complexes containing pyridine ligands demonstrate the redox activity of the pyridine moiety within a larger molecular framework nih.gov.
A hypothetical cyclic voltammogram of 4-Bromopyridin-1-ium chloride would be expected to show a reduction peak corresponding to the transfer of an electron to the pyridinium ring. The reversibility of this process would depend on the stability of the resulting radical species. The electrochemical reduction may also lead to the cleavage of the C-Br bond, a process observed in the electrochemical reduction of other bromoaromatic compounds mdpi.com.
Expected Electrochemical Parameters for 4-Bromopyridin-1-ium Chloride:
| Parameter | Expected Behavior |
| Reduction Potential (Epc) | A cathodic peak corresponding to the reduction of the pyridinium cation. |
| Oxidation Potential (Epa) | An anodic peak may be observed if the reduced species is stable on the timescale of the CV experiment. |
| Peak Separation (ΔEp) | The difference between Epa and Epc can indicate the reversibility of the redox process. |
| Catalytic Effects | The electrode material can significantly influence the reduction mechanism and potentials. |
Chromatographic Separations (e.g., Liquid Chromatography-Mass Spectrometry, Supercritical Fluid Chromatography)
Chromatographic techniques are essential for the separation and identification of 4-Bromopyridin-1-ium chloride, especially in complex mixtures. Liquid chromatography-mass spectrometry (LC-MS) and supercritical fluid chromatography (SFC) are powerful methods for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry. For a polar and charged compound like 4-Bromopyridin-1-ium chloride, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) would be suitable separation modes.
In the mass spectrometer, 4-Bromopyridin-1-ium chloride is expected to be readily detected in positive ion mode due to its permanent positive charge. The mass spectrum would show a prominent peak for the 4-bromopyridinium cation. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by inducing fragmentation of the parent ion. The fragmentation of pyridinium salts in a mass spectrometer is a known process and can provide valuable structural information researchgate.netnih.gov.
Expected Mass Spectrometric Data for 4-Bromopyridin-1-ium Chloride:
| Ion | Expected m/z (for ⁷⁹Br / ⁸¹Br) | Fragmentation Products (MS/MS) |
| [4-Bromopyridin-1-ium]⁺ | 157.9 / 159.9 | Loss of HBr, loss of Br•, fragmentation of the pyridine ring. |
Supercritical Fluid Chromatography (SFC):
SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, offering advantages in terms of speed and efficiency for certain separations. While specific applications for 4-Bromopyridin-1-ium chloride are not documented, SFC is a viable technique for the analysis of polar and heterocyclic compounds. The choice of stationary phase and mobile phase modifiers would be critical for achieving good separation.
Applications of 4 Bromopyridin 1 Ium Chloride in Advanced Organic Synthesis and Materials Science
Strategic Reagent in Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bond Formation
4-Bromopyridin-1-ium chloride is a stable and convenient precursor to 4-bromopyridine (B75155), which is widely employed as a key substrate in a variety of metal-catalyzed cross-coupling reactions. The salt form enhances stability and ease of handling, and the active 4-bromopyridine can be readily liberated by treatment with a mild base for use in subsequent transformations nih.gov. This strategy is fundamental to the construction of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are the cornerstones of modern organic synthesis.
Carbon-Carbon Bond Formation: The bromine atom at the C4 position of the pyridine (B92270) ring is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating C-C bonds, enabling the synthesis of complex molecular frameworks from simpler precursors. Notable examples include:
Suzuki-Miyaura Coupling: This reaction pairs the 4-pyridyl unit with various aryl or vinyl boronic acids or esters. It is a highly versatile method for creating biaryl and vinyl-pyridine structures, which are common motifs in pharmaceuticals and functional materials chemicalbook.comdntb.gov.ua. The reaction of 4-bromopyridine with phenylboronic acid, for instance, yields 4-phenylpyridine.
Heck Coupling: This reaction couples 4-bromopyridine with alkenes to form substituted vinylpyridines.
Stille Coupling: In this reaction, 4-bromopyridine is coupled with organostannane reagents, offering another reliable route to complex C-C bond formations nih.govdntb.gov.ua.
Negishi Coupling: After transmetalation from a lithiated or sodiated pyridine intermediate, the resulting organozinc reagent can undergo Negishi coupling with various organic halides google.com.
The table below summarizes key C-C bond-forming reactions involving 4-bromopyridine.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | C(sp²)-C(sp²) |
| Heck | Alkene | Pd(OAc)₂, Ligand | C(sp²)-C(sp²) |
| Stille | Organostannane | Pd(PPh₃)₄ | C(sp²)-C(sp²) |
| Negishi | Organohalide (after transmetalation) | Pd or Ni catalyst | C(sp²)-C(sp²) |
Carbon-Nitrogen and Carbon-Oxygen Bond Formation: Beyond C-C bonds, 4-bromopyridine is a crucial substrate for forming C-N and C-O bonds, primarily through the Buchwald-Hartwig amination and its etherification variant nih.gov. The Buchwald-Hartwig amination allows for the coupling of 4-bromopyridine with a wide range of primary and secondary amines, providing access to 4-aminopyridine (B3432731) derivatives that are otherwise difficult to synthesize researchgate.netscite.ai. This reaction is characterized by its high functional group tolerance and broad substrate scope. Similarly, coupling with alcohols or phenols under palladium catalysis can yield 4-alkoxy or 4-aryloxypyridines, respectively.
Precursor for the Construction of Complex Heterocyclic Systems
The reactivity of 4-Bromopyridin-1-ium chloride extends to its use as a foundational element for building more elaborate heterocyclic structures, including diverse pyridine derivatives and fused ring systems.
As established, the C-Br bond in 4-bromopyridine (derived from the pyridinium (B92312) salt) is its most reactive site for functionalization. Cross-coupling reactions are a primary method for introducing a vast array of substituents at the 4-position of the pyridine ring. For example, Suzuki coupling can introduce various aryl groups, while Sonogashira coupling can install alkynyl moieties. Furthermore, metal-halogen exchange reactions, for instance using organolithium or sodium reagents, can generate a 4-pyridyl anion. This nucleophilic intermediate can then react with a range of electrophiles (such as aldehydes, ketones, or alkyl halides) to yield a diverse library of 4-substituted pyridines google.com. This two-step sequence significantly broadens the scope of accessible pyridine derivatives from a single, readily available precursor.
4-Bromopyridin-1-ium chloride is a valuable precursor for generating pyridinium ylides, which are key intermediates in the synthesis of fused N-heterocyclic systems like indolizines. An indolizine (B1195054) is an aromatic bicyclic compound consisting of a fused pyridine and pyrrole (B145914) ring. The general strategy involves the in situ generation of a pyridinium ylide from the corresponding pyridinium salt, which then undergoes a [3+2] dipolar cycloaddition reaction with a suitable dipolarophile, such as an electron-deficient alkyne or alkene.
While many documented syntheses of indolizines start from other substituted pyridines, the fundamental mechanism relies on the formation of the pyridinium ylide intermediate. The 4-bromo-substituted pyridinium salt can serve as the precursor to a 4-bromo-substituted pyridinium ylide, leading to the formation of bromo-functionalized indolizines. This bromine atom can then be used for further synthetic modifications on the fused ring system.
Although the synthesis of indolizines via this pathway is well-established, the application of 4-bromopyridin-1-ium chloride for the specific construction of other fused systems like pyrazinoindoles is not as extensively documented in current literature.
Role in Supramolecular Chemistry and Self-Assembly Processes
The positively charged 4-bromopyridinium cation is an excellent building block for supramolecular chemistry, where molecules are designed to assemble into larger, ordered structures through non-covalent interactions nih.gov. Its structural and electronic features allow it to participate in several key intermolecular forces that drive self-assembly.
The 4-bromopyridinium moiety has been incorporated into the design of various supramolecular architectures. N-alkylated halopyridinium cations have been successfully used as components in anion receptors and as counterions in the synthesis of supramolecular conductors. In these systems, the cation's ability to form specific and directional non-covalent bonds is crucial for controlling the final structure and properties of the material. The combination of a charged aromatic ring and a halogen atom provides multiple sites for predictable intermolecular interactions, making it a powerful tool for crystal engineering and the rational design of complex assemblies.
The assembly of supramolecular structures containing the 4-bromopyridinium cation is governed by a combination of specific intermolecular interactions.
Halogen Bonding: The presence of the bromine atom, combined with the electron-withdrawing effect of the positively charged pyridinium ring, makes the 4-bromopyridinium cation a potent halogen bond donor. The positive charge enhances the magnitude of the σ-hole on the bromine atom, leading to strong, directional C-Br···X interactions with halogen bond acceptors like anions (e.g., I⁻, Br⁻) or lone pairs on heteroatoms (e.g., N in a cyanide ligand). Studies have shown that bromopyridinium cations consistently form halogen bonds that are shorter than the sum of the van der Waals radii, confirming the strength of this interaction.
Hydrogen Bonding: The pyridinium ring contains C-H bonds that can act as hydrogen bond donors, forming C-H···X interactions with suitable acceptors like halide anions. When the nitrogen is protonated (N-H), a much stronger N-H···X hydrogen bond can form, which often coexists and competes with halogen bonding in the crystal lattice.
Catalytic Applications in Organic Transformations
The catalytic potential of 4-Bromopyridin-1-ium chloride is being explored in various organic reactions, leveraging the electrophilic nature of the pyridinium ring and the reactivity of the carbon-bromine bond.
Organocatalytic Systems
Pyridinium salts, in general, have been investigated as organocatalysts. For instance, they have been employed in the aza-Diels-Alder reaction between imines and Danishefsky's diene, where the pyridinium moiety can act as a Lewis acid to activate the substrate. Depending on the substituents and the counterion, the mode of activation can vary. While specific studies focusing solely on 4-Bromopyridin-1-ium chloride as the primary organocatalyst are not extensively documented, the broader class of pyridinium salts shows promise in activating substrates for various organic transformations. For example, in the enantioselective synthesis of 1,4-dihydropyridines, N-alkyl pyridinium salts are utilized as stable precursors that can be activated for nucleophilic addition. nih.gov The presence of an electron-withdrawing group on the pyridine ring is often crucial for this activation. nih.gov Furthermore, N-heterocyclic carbene (NHC) catalysis can be employed for the functionalization of pyridinium salts, highlighting the interplay between different catalytic strategies. nih.gov
Precursors for N-Heterocyclic Carbene (NHC) Ligands in Transition Metal Catalysis
N-Heterocyclic carbenes (NHCs) have become a cornerstone of modern catalysis, serving as robust ancillary ligands for a wide range of transition metals. nih.govnih.gov The synthesis of NHCs often proceeds through the deprotonation of their corresponding azolium salt precursors. scripps.edu Pyridinium salts can serve as precursors to pyridinium-derived N-heterocyclic carbene complexes. These NHC ligands, once coordinated to a metal center, can significantly influence the catalyst's stability and reactivity. rsc.org The electronic properties of the NHC ligand, which can be tuned by substituents on the heterocyclic ring, are critical in determining the performance of the resulting metal complex in catalytic processes. rsc.org For instance, NHC-copper(I) complexes have demonstrated broad applicability in organic synthesis. nih.gov The synthesis of such NHC-metal complexes is a well-established field, with various methods available for their preparation and subsequent use in catalysis. nih.govresearchgate.netbohrium.com
Integration into Advanced Materials Science
The unique properties of 4-Bromopyridin-1-ium chloride also make it a valuable component in the design and synthesis of advanced materials with tailored optical, electronic, and structural characteristics.
Components in Perovskite Materials for Optoelectronic and Photovoltaic Applications
Hybrid organic-inorganic perovskites have garnered significant attention for their exceptional performance in photovoltaic and optoelectronic devices. The general formula for these materials is AMX₃, where A is a monovalent cation, M is a divalent metal cation, and X is a halide anion. mdpi.com The 'A' site can be occupied by organic cations, and the choice of this cation has a profound impact on the structural and electronic properties of the perovskite material, including its bandgap and stability. nih.gov While methylammonium (B1206745) and formamidinium are the most common A-site cations, research is ongoing to explore other organic cations to fine-tune the properties of these materials. Pyridine-based additives, such as 4-tert-butylpyridine, are known to be essential in the hole-transporting layers of perovskite solar cells, improving efficiency and stability. researchgate.net Although direct incorporation of 4-Bromopyridin-1-ium chloride as the primary A-site cation is not widely reported, the use of bromine-containing precursors is common in the synthesis of mixed-halide perovskites to adjust the bandgap. researchgate.net The structural integrity and performance of perovskite materials are highly dependent on the interplay between the organic and inorganic components.
Derivatization Reagent in Analytical Chemistry for Enhanced Detection
Following a comprehensive review of available scientific literature, there is currently no documented application of 4-Bromopyridin-1-ium chloride as a derivatization reagent in analytical chemistry for the purpose of enhanced detection. While the broader class of pyridinium salts has been explored for creating derivatives of various analytes to improve their chromatographic separation or detection sensitivity, specific research detailing the use of 4-Bromopyridin-1-ium chloride for this purpose is not present in the consulted resources.
Derivatization in analytical chemistry is a common technique used to modify an analyte to produce a new compound with properties that are more suitable for a particular analytical method. This can involve enhancing its detectability by introducing a chromophoric or fluorophoric group, improving its volatility for gas chromatography, or increasing its ionization efficiency for mass spectrometry.
Although other brominated compounds and various pyridinium salts are utilized as derivatization reagents, there is no specific information available to suggest that 4-Bromopyridin-1-ium chloride is employed in this capacity. Therefore, detailed research findings, data tables, or specific examples of its application as a derivatization reagent for enhanced detection cannot be provided.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Transformations
Future research will likely focus on leveraging the unique electronic and steric properties of 4-Bromopyridin-1-ium chloride to develop novel and sustainable synthetic methodologies. The presence of the bromine atom at the 4-position of the pyridinium (B92312) ring offers a versatile handle for a variety of cross-coupling reactions.
Detailed Research Findings:
The pyridinium motif is a cornerstone in the development of new synthetic strategies. While direct research on 4-Bromopyridin-1-ium chloride is nascent, studies on analogous compounds provide a roadmap for future investigations. For instance, the Suzuki-Miyaura coupling of bromopyridines is a well-established method for forming carbon-carbon bonds. nih.govresearchgate.netorganic-chemistry.org Future work could explore the direct use of 4-Bromopyridin-1-ium chloride in such reactions, potentially obviating the need for a separate neutralization step of the more commonly available 4-bromopyridine (B75155) hydrochloride. researchgate.net This would streamline the synthesis of 4-arylpyridines, which are prevalent scaffolds in pharmaceuticals and functional materials.
Furthermore, the development of novel oxidative C-H functionalization methods for the synthesis of pyridinium salts from C-H bonds presents a more atom-economical and environmentally friendly approach compared to traditional methods that rely on pre-functionalized starting materials. temple.edu Research in this area could lead to more sustainable pathways for synthesizing functionalized pyridinium salts, including derivatives of 4-Bromopyridin-1-ium chloride.
| Synthetic Transformation | Potential Substrates | Catalyst System | Anticipated Product Class |
| Suzuki-Miyaura Coupling | Arylboronic acids | Palladium-based catalysts | 4-Arylpyridinium chlorides |
| Sonogashira Coupling | Terminal alkynes | Palladium/Copper catalysts | 4-Alkynylpyridinium chlorides |
| Buchwald-Hartwig Amination | Amines | Palladium-based catalysts | 4-Aminopyridinium chlorides |
| C-H Functionalization | Arenes, Alkenes | Transition metal catalysts | Functionalized 4-bromopyridinium derivatives |
This table presents potential synthetic transformations involving 4-Bromopyridin-1-ium chloride based on established reactivity of related compounds.
Exploration of Unconventional Catalytic Cycles
The pyridinium core of 4-Bromopyridin-1-ium chloride suggests its potential utility in unconventional catalytic cycles, either as a catalyst itself or as a precursor to a catalytically active species.
Detailed Research Findings:
Pyridinium salts have been investigated as organocatalysts in a variety of transformations. Future research could explore the catalytic activity of 4-Bromopyridin-1-ium chloride in reactions such as C-H activation. nih.govnih.govrsc.orgrsc.org The electron-withdrawing nature of the pyridinium ring can activate substrates for nucleophilic attack or other transformations. The bromine substituent could also play a role in modulating the catalytic activity or selectivity. For example, rhodium(III)-catalyzed C-H activation/annulation of N-iminopyridinium ylides has been demonstrated for the synthesis of isoquinolones and isocoumarins, highlighting the potential of pyridinium derivatives in complex catalytic cycles. rsc.org
Moreover, the generation of radicals from pyridinium salts is an emerging area of interest. These radicals can participate in a variety of synthetic transformations. The development of catalytic systems that can generate and control the reactivity of radicals derived from 4-Bromopyridin-1-ium chloride could open up new avenues in synthetic chemistry.
Integration with Continuous Flow Chemistry and Automated Synthesis
The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and process control. The synthesis and application of 4-Bromopyridin-1-ium chloride are well-suited for integration into such systems.
Detailed Research Findings:
Continuous flow synthesis of pyridinium salts has been shown to be a highly efficient process. nih.gov A flash synthesis of an AChE inhibitor was enabled by a one-flow operation involving 4-bromopyridine, which is generated in situ from its hydrochloride salt. researchgate.net This approach circumvents the need to isolate the unstable free base. Similar strategies could be developed for the continuous synthesis of 4-Bromopyridin-1-ium chloride and its subsequent use in downstream reactions, creating a fully integrated and automated synthetic platform. The use of packed-bed microreactors has also been shown to be effective for the N-oxidation of pyridine (B92270) derivatives in a continuous flow setup, a process that could be adapted for the modification of 4-Bromopyridin-1-ium chloride. organic-chemistry.org The development of continuous flow photoreactors also presents an opportunity for the synthesis of complex molecules using pyridinium-based precursors. mdpi.com
| Flow Chemistry Application | Key Advantage | Potential Outcome |
| Continuous Synthesis | Enhanced safety and scalability | On-demand production of 4-Bromopyridin-1-ium chloride |
| Telescoped Reactions | Reduced purification steps | Integrated synthesis of functionalized pyridines |
| Automated Optimization | Rapid process development | Identification of optimal reaction conditions |
This table outlines potential applications of continuous flow chemistry in the synthesis and utilization of 4-Bromopyridin-1-ium chloride.
Rational Design of Advanced Materials with Tunable Properties
The ionic nature of 4-Bromopyridin-1-ium chloride makes it a promising building block for the rational design of advanced materials with tailored properties, particularly in the realm of ionic liquids and functional polymers.
Detailed Research Findings:
Pyridinium-based ionic liquids have garnered significant interest due to their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency. mocedes.orgresearchgate.netmdpi.comnih.gov By modifying the cation and anion, the properties of these materials can be finely tuned for specific applications, such as in catalysis, electrochemistry, and as media for enzymatic reactions. The synthesis of hydroxyl-functionalized pyridinium ionic liquids has been reported, and their properties have been studied both experimentally and theoretically. nih.gov The incorporation of a bromine atom in 4-Bromopyridin-1-ium chloride provides an additional site for functionalization, allowing for the creation of task-specific ionic liquids with unique properties.
Furthermore, polymers containing pyridinium moieties are being explored for a range of applications. For instance, poly(4-vinylpyridine) can be functionalized to create materials for use as catalyst supports or in other advanced applications. mdpi.com The quaternization of poly(4-vinylpyridine) with bromobutane has been demonstrated in a continuous flow system, highlighting a pathway for the synthesis of functional polymers. nih.gov 4-Bromopyridin-1-ium chloride could be used as a monomer or a post-polymerization modification reagent to introduce bromine functionality into polymers, which could then be further elaborated to create materials with specific properties.
Synergistic Approaches Combining Computational Prediction with Experimental Validation
The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating the discovery and development of new chemical entities and processes. This synergistic approach is particularly well-suited for exploring the potential of 4-Bromopyridin-1-ium chloride.
Detailed Research Findings:
Density Functional Theory (DFT) has been successfully employed to study the properties of substituted pyridines and pyridinium salts. researchgate.netresearchgate.netmdpi.commdpi.com These computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules, guiding experimental design and interpretation. For example, DFT studies have been used to investigate the solvent effects on the properties of 3-halopyridines and to understand the charge transfer complexes of pyridine derivatives. researchgate.netacs.org
Future research should focus on applying these computational tools to 4-Bromopyridin-1-ium chloride. DFT calculations could be used to predict its reactivity in various chemical transformations, to design novel catalysts based on its structure, and to understand the properties of materials derived from it. The combination of these theoretical predictions with targeted experimental validation will be crucial for unlocking the full potential of this versatile chemical compound. rsc.org A synergistic experimental and computational investigation of azo-linked porphyrin-based porous organic polymers for CO2 capture demonstrates the power of this combined approach. rsc.org
| Computational Method | Property to be Predicted | Experimental Validation |
| Density Functional Theory (DFT) | Reaction energies and barriers | Kinetic studies and yield optimization |
| Molecular Dynamics (MD) | Solvation and transport properties | Measurement of physical properties |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions | In vitro catalytic assays |
This table illustrates how computational methods can be synergistically combined with experimental validation to advance the understanding and application of 4-Bromopyridin-1-ium chloride.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Bromopyridin-1-ium chloride, and what analytical techniques are essential for confirming its purity?
- Synthesis : The compound is typically synthesized via quaternization of pyridine derivatives using brominating agents (e.g., molecular bromine or N-bromosuccinimide), followed by anion exchange with chloride. Reaction conditions (solvent, temperature, stoichiometry) must be optimized to minimize side products like di-substituted bromopyridines .
- Purity Validation : High-performance liquid chromatography (HPLC) (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy are critical for assessing purity. For example, H NMR should show distinct peaks for the pyridinium proton (~8.5–9.5 ppm) and bromide-to-chloride exchange confirmation via ion chromatography .
Q. How does the crystal structure of 4-Bromopyridin-1-ium chloride inform its molecular interactions and stability?
- Crystallographic Analysis : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions, such as hydrogen bonds between the chloride anion and pyridinium protons. For instance, a related pyridinium salt (2-(4-Bromoanilino)pyrimidinium chloride) showed a mean C–C bond length of 1.39 Å and R factor of 0.044, validated using SHELX refinement .
- Stability : The compound’s hygroscopicity can be inferred from its crystal packing; tight chloride-pyridinium networks reduce moisture sensitivity. Thermal gravimetric analysis (TGA) under nitrogen is recommended to assess decomposition thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths, angles) in the crystallographic analysis of 4-Bromopyridin-1-ium chloride?
- Validation Protocols : Use structure validation tools like PLATON to check for outliers in bond lengths/angles. Discrepancies between density functional theory (DFT) calculations and SCXRD data may arise from crystal packing effects, which can be addressed by refining disorder models or testing alternative space groups .
- Refinement Strategies : SHELXL’s constraints (e.g., ISOR, DELU) improve thermal parameter accuracy for heavy atoms like bromine. For example, a 0.006 Å mean deviation in C–C bonds was achieved in a related dihydropyrimidinium chloride structure using SHELX .
Q. What methodological approaches are recommended for analyzing hydrogen-bonding networks in 4-Bromopyridin-1-ium chloride crystals, and how do these interactions influence its reactivity?
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D–H···A motifs). In a pyridinium analog, chains of N–H···Cl interactions (C(6) graph sets) were observed, stabilizing the lattice and reducing solubility in non-polar solvents .
- Reactivity Implications : Strong chloride–pyridinium interactions may hinder nucleophilic substitution at the bromine site. Solvent-free grinding experiments or microwave-assisted synthesis could overcome kinetic barriers by disrupting these networks .
Q. How do solvent polarity and counterion effects influence the electrochemical properties of 4-Bromopyridin-1-ium chloride in catalytic applications?
- Solvent Screening : Cyclic voltammetry in aprotic solvents (e.g., DMF, acetonitrile) reveals redox peaks correlated with pyridinium’s electron-withdrawing effect. Chloride’s coordination strength (e.g., vs. PF) alters charge transfer efficiency, as shown in similar ionic liquids .
- Counterion Studies : Replacing chloride with triflate (CFSO) increases solubility in organic media but may reduce catalytic activity due to weaker ion pairing. Comparative studies using conductometry are advised .
Data Contradiction and Resolution
Q. What steps should be taken when spectroscopic data (e.g., C NMR) conflicts with crystallographic results for 4-Bromopyridin-1-ium chloride?
- Cross-Validation : Reconcile NMR chemical shifts with DFT-calculated isotropic shielding constants (e.g., using Gaussian09). For instance, a 2 ppm deviation in C signals may indicate dynamic effects (e.g., ring puckering) not captured in static SCXRD models .
- Dynamic NMR Studies : Variable-temperature H NMR can detect conformational exchange broadening, which may explain discrepancies between solution- and solid-state data .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
